molecular formula C19H16FN3O2S B2997119 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide CAS No. 450343-36-9

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

Cat. No. B2997119
CAS RN: 450343-36-9
M. Wt: 369.41
InChI Key: UTRHFZUZGMNDTI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide, also known as FP-PAAC, is a novel compound with promising scientific research applications. It belongs to the class of thienopyrazole derivatives and has shown potential in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

The compound N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide has a complex structure that suggests a variety of potential applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section:

Antimicrobial Activity

The structural features of this compound, particularly the presence of a fluorophenyl group, suggest it could have antimicrobial properties. Similar structures have been shown to exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Compounds with pyrazole cores, like the one , are known to possess anti-inflammatory properties. This could be explored for the development of new anti-inflammatory drugs, especially for conditions that are currently difficult to treat .

Anticancer Potential

The thieno[3,4-c]pyrazol moiety is structurally similar to other compounds that have demonstrated anticancer activities. Research into this application could focus on the compound’s ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .

Enzyme Inhibition

This compound could act as an enzyme inhibitor, given its structural complexity. It might be particularly effective against enzymes that are overexpressed in certain diseases, such as H+,K±ATPase in acid reflux disease .

Drug Design and Development

The unique structure of this compound, including the fluorophenyl group, makes it a valuable synthon in drug design. Its incorporation into new molecules could enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be bacterial or fungal proteins.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of certain bacteria and fungi , suggesting that this compound may interact with its targets to disrupt essential biological processes, leading to the death of the microorganisms.

Pharmacokinetics

The presence of fluorine in the compound can influence its conformation, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-13-6-8-14(9-7-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRHFZUZGMNDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide

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